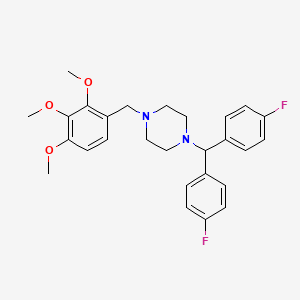

Lomerizin

Übersicht

Beschreibung

Lomerizin ist ein Diphenylmethylpiperazin-Calciumkanalblocker, der hauptsächlich zur prophylaktischen Behandlung von Migräne eingesetzt wird. Es wird auch für sein Potenzial bei der Behandlung von augenspezifischen Krankheiten untersucht, die mit lokalen Kreislaufstörungen verbunden sind, wie z. B. Normaldruckglaukom .

Wissenschaftliche Forschungsanwendungen

Lomerizine has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies involving calcium channel blockers.

Biology: Lomerizine is studied for its effects on cellular calcium channels and its potential neuroprotective properties.

Medicine: The compound is used in the treatment of migraines and is being investigated for its potential in treating glaucoma and optic nerve injuries.

Industry: Lomerizine is used in the pharmaceutical industry for the development of new drugs targeting calcium channels .

Wirkmechanismus

Target of Action

Lomerizine is a diphenylmethylpiperazine calcium channel blocker . It primarily targets L-type and T-type calcium channels and P-glycoprotein 1 . These targets play a crucial role in regulating calcium influx and neurotransmitter release, which are essential for normal neuronal function .

Mode of Action

Lomerizine works by blocking voltage-dependent calcium channels . This action inhibits calcium influx, thereby preventing the excessive release of neurotransmitters . Additionally, it has been shown to allosterically inhibit binding in calcium channels at a different site from the 1,4 dihydropyridine binding site .

Biochemical Pathways

Lomerizine affects several biochemical pathways. It modulates the NLRP3, DYRK1A, and GSK3α/β pathways, thereby inhibiting LPS-mediated neuroinflammation and tau hyperphosphorylation . By blocking calcium influx, it prevents serotonin-induced contraction of the basilar artery, which can lead to migraines . It also possesses neuroprotective effects, specifically in the case of retinal damage .

Pharmacokinetics

Due to its lipophilic nature and small molecular size, lomerizine is able to cross the blood-brain barrier . This characteristic enhances its bioavailability in the central nervous system, making it effective in treating migraines and potentially beneficial for other neurological conditions .

Result of Action

Lomerizine’s action results in several molecular and cellular effects. It reduces pro-inflammatory cytokine levels and NLRP3 mRNA levels, thereby attenuating LPS-mediated neuroinflammatory responses . It also ameliorates tau hyperphosphorylation, which is beneficial in conditions like Alzheimer’s disease . Furthermore, it increases circulation in the optic nerve head, suggesting potential benefits for ischemic retinal diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Lomerizine. For instance, its ability to cross the blood-brain barrier is influenced by its lipophilic nature . .

Biochemische Analyse

Biochemical Properties

Lomerizine works as a calcium antagonist by blocking voltage-dependent calcium channels . It allosterically inhibits binding in calcium channels at a different site from the 1,4 dihydropyridine binding site .

Cellular Effects

Lomerizine has been shown to possess neuroprotective effects, specifically in the case of retinal damage . It prevents the release of Ca2+, thereby preventing serotonin-induced contraction of the basilar artery, which can lead to migraines .

Molecular Mechanism

Lomerizine’s antimigraine effects are believed to be due not to the blocking of calcium channels, but to the antagonizing effects of lomerizine on the 5HT2A receptor . Lomerizine treatment of 5-HT2A expressing cells led to the inhibition of Ca2+ release in response to 5-HT .

Temporal Effects in Laboratory Settings

It has been shown that doses of .03 mg/kg given intravenously as a pretreatment were shown to prevent glutamate-induced neurotoxicity .

Dosage Effects in Animal Models

It has been shown to have little affinity for NMDA or kainate receptors, so its protectivity against neurotoxicity in these cases is believed to be due to the blocking of Ca2+ influx through voltage-dependent calcium channels .

Metabolic Pathways

It has been shown to inhibit CACNA1D- and TRPC6- mediated Ca2+ influx and deplete ER and mitochondrial Ca2+ content in CML cells .

Transport and Distribution

Due to its lipophilic nature and small molecular size, Lomerizine is able to cross the blood-brain barrier .

Subcellular Localization

By blocking voltage-dependent calcium channels and preventing Ca2+ release, Lomerizine increases circulation in the optic nerve head .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Lomerizin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Verbindung kann mit geeigneten Reduktionsmitteln reduziert werden.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Modellverbindung in Studien verwendet, die Calciumkanalblocker betreffen.

Biologie: this compound wird auf seine Auswirkungen auf zelluläre Calciumkanäle und seine potenziellen neuroprotektiven Eigenschaften untersucht.

Medizin: Die Verbindung wird zur Behandlung von Migräne eingesetzt und wird auf ihr Potenzial bei der Behandlung von Glaukom und Sehnervenverletzungen untersucht.

Industrie: This compound wird in der pharmazeutischen Industrie zur Entwicklung neuer Medikamente verwendet, die auf Calciumkanäle abzielen .

Wirkmechanismus

This compound wirkt als Calcium-Antagonist, indem es spannungsabhängige Calciumkanäle blockiert. Es hemmt die Bindung von Calciumionen und verhindert so die Freisetzung von Calcium aus intrazellulären Speichern. Diese Wirkung trägt dazu bei, die Kontraktion von Blutgefäßen zu reduzieren, was bei der Behandlung von Migräne von Vorteil ist. Darüber hinaus wurde gezeigt, dass this compound den 5HT 2A-Rezeptor antagonisiert, was zu seinen antimigräneartigen Wirkungen beiträgt .

Vergleich Mit ähnlichen Verbindungen

Lomerizin ist unter den Calciumkanalblockern einzigartig durch seine doppelten L-Typ- und T-Typ-Kanalblockiereigenschaften. Ähnliche Verbindungen umfassen:

Flunarizin: Ein weiterer Calciumkanalblocker, der zur Migräneprophylaxe eingesetzt wird.

Cinnarizin: Wird zur Behandlung von Schwindel und Reisekrankheit eingesetzt.

Nimodipin: Wird hauptsächlich zur Behandlung von Subarachnoidalblutungen eingesetzt.

Im Vergleich zu diesen Verbindungen wirkt this compound selektiver auf das zentrale Nervensystem und wird auf seine potenziellen neuroprotektiven Eigenschaften untersucht .

Eigenschaften

IUPAC Name |

1-[bis(4-fluorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30F2N2O3/c1-32-24-13-8-21(26(33-2)27(24)34-3)18-30-14-16-31(17-15-30)25(19-4-9-22(28)10-5-19)20-6-11-23(29)12-7-20/h4-13,25H,14-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSAYKKFZOSZGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048387 | |

| Record name | Lomerizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101477-55-8 | |

| Record name | Lomerizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101477-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lomerizine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101477558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lomerizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14065 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lomerizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOMERIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEE37CY4VO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

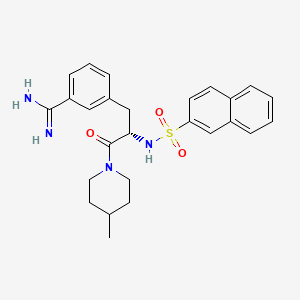

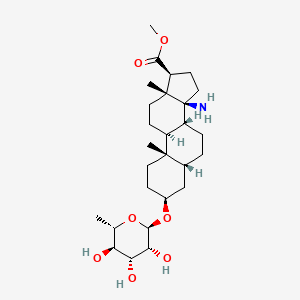

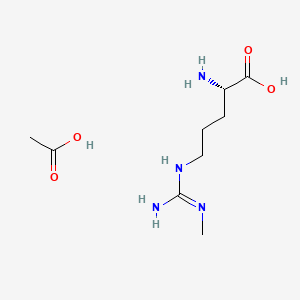

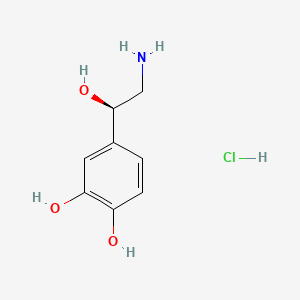

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R,4S,5R,6R)-2-[[(10S,13R,14R,17S)-14-amino-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B1674977.png)

![(2R,3S,4R,5R,6S)-6-[[(4aS,7aR)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)-3-methyloxane-2,3,4,5-tetrol](/img/structure/B1674983.png)